![molecular formula C12H11NO2 B11898361 1-(6-Methoxyisoquinolin-1-yl)ethanone](/img/structure/B11898361.png)
1-(6-Methoxyisoquinolin-1-yl)ethanone
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Overview
Description
1-(6-Methoxyisoquinolin-1-yl)ethanone is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to an isoquinoline ring, and an ethanone group. It is used in various research and development endeavors due to its versatile properties .
Preparation Methods
The synthesis of 1-(6-Methoxyisoquinolin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyisoquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Methoxyisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-(6-Methoxyisoquinolin-1-yl)ethanone has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and the isoquinoline ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Methoxyisoquinolin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylisoquinolin-1-yl)ethanone: This compound has a methyl group instead of a methoxy group, leading to different chemical and biological properties.
1-(6-Ethoxyisoquinolin-1-yl)ethanone: The presence of an ethoxy group instead of a methoxy group results in variations in reactivity and applications.
1-(6-Hydroxyisoquinolin-1-yl)ethanone: The hydroxy group introduces different hydrogen bonding interactions and reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-(6-Methoxyisoquinolin-1-yl)ethanone, also known by its CAS number 1367746-92-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO2, with a molecular weight of approximately 201.22 g/mol. The structure features an isoquinoline moiety substituted with a methoxy group and an ethanone functional group, which may influence its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds related to isoquinolines exhibit significant antibacterial properties. For instance, a minimal inhibitory concentration (MIC) test conducted on various derivatives demonstrated that certain isoquinoline compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, its structural analogs have shown promising results.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Isoquinoline Derivative A | 25 | Staphylococcus aureus |
Isoquinoline Derivative B | 50 | Escherichia coli |
This compound (predicted) | TBD | TBD |
Anticancer Activity
The anticancer potential of isoquinoline derivatives has been explored in various studies. For example, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that these compounds can interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation.
A recent review highlighted that certain isoquinoline derivatives exhibited IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. While specific data for this compound is not available, it is reasonable to hypothesize similar activities based on structural comparisons.
Cell Line | IC50 (mM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Tubulin polymerization interference |
A549 | 5 | ROS generation |
Predicted for this compound | TBD | TBD |
Anti-inflammatory Activity
Isoquinoline derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The potential of this compound in this regard remains to be fully elucidated but aligns with findings from related compounds.
Case Studies and Research Findings
Several case studies have documented the biological activities of isoquinoline derivatives:
- Study on Antibacterial Activity : A study found that a series of methoxy-substituted isoquinolines displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of substituent positioning on the isoquinoline ring in determining activity levels.
- Anticancer Research : Another investigation focused on the anticancer effects of isoquinoline derivatives against various tumor cell lines. The findings suggested that these compounds could induce apoptosis through ROS-mediated pathways.
- Inflammation Models : Research involving animal models demonstrated that certain isoquinoline derivatives could reduce inflammation markers significantly when administered in controlled doses.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(6-methoxyisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-11-4-3-10(15-2)7-9(11)5-6-13-12/h3-7H,1-2H3 |
InChI Key |
NNAJTVPEGYHPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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